5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a chemical compound with the CAS Number: 165894-10-0 . It has a molecular weight of 196.08 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 196.08 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : The synthesis of various derivatives of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been explored, demonstrating methodologies such as reductive amination, chlorination, and cyclization. These techniques are critical in developing structurally varied compounds for different applications (Teng Da-wei, 2012).
Structural Modifications for Potency and Brain Penetration : Modifications in the chemical structure of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been studied to enhance their potency and brain penetration, indicating the compound's potential in neuropharmacology (T. Sifferlen et al., 2013).
Development of Conformationally Restricted Inhibitors : The compound has been used in creating conformationally restricted farnesyltransferase inhibitor analogues, suggesting its role in the development of inhibitors for specific enzymatic targets (C. Dinsmore et al., 2000).
Medicinal Chemistry and Biological Activity
Hybrid Molecule Synthesis for Anti-Diabetic Activity : The compound has been used to create hybrid molecules with benzimidazole and pyrazoline, showing significant anti-diabetic potential. This highlights its utility in developing new therapeutic agents (Farhat Ibraheem et al., 2020).
G Protein Ligands Development : Its derivatives have been studied as potential ligands for G proteins, indicating its importance in understanding and targeting G protein-coupled receptor pathways (Jim Küppers et al., 2019).
Chemiluminescent Properties for Bioconjugation : The compound's derivatives have been developed for chemiluminescent properties, suggesting applications in bioconjugation and bioluminescent imaging (M. Adamczyk et al., 2003).
Industrial Process Development for Drug Synthesis : Its derivatives have been utilized in developing industrial processes for drug synthesis, emphasizing its role in pharmaceutical manufacturing (M. Baenziger et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHBJMRXMFIYPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CN1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720999 |
Source
|
Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165894-10-0 |
Source
|
Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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